molecular formula C16H18ClN3O3 B5975219 3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one

3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B5975219
M. Wt: 335.78 g/mol
InChI Key: ULRVIWLYWFEHHN-UHFFFAOYSA-N
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Description

3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a morpholine ring, a pyridazinone ring, and a chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-[(2-chlorophenyl)methyl]morpholine. This intermediate is then reacted with 4,5-dihydro-1H-pyridazin-6-one in the presence of a suitable coupling agent to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the coupling reaction is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-chlorophenyl)methyl]morpholine: Shares the morpholine and chlorophenyl groups but lacks the pyridazinone ring.

    4,5-dihydro-1H-pyridazin-6-one: Contains the pyridazinone ring but lacks the morpholine and chlorophenyl groups.

Uniqueness

The uniqueness of 3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2-[(2-chlorophenyl)methyl]morpholine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-13-4-2-1-3-11(13)9-12-10-20(7-8-23-12)16(22)14-5-6-15(21)19-18-14/h1-4,12H,5-10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRVIWLYWFEHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)N2CCOC(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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